![molecular formula C5H11NO5S B6632610 (2S)-3-(ethylsulfonylamino)-2-hydroxypropanoic acid](/img/structure/B6632610.png)
(2S)-3-(ethylsulfonylamino)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-3-(ethylsulfonylamino)-2-hydroxypropanoic acid, also known as ethylenesulfonohydroxamic acid (ESHA), is a chemical compound that has been widely studied for its potential applications in scientific research. ESHA is a hydroxamic acid derivative that exhibits a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of ESHA is not fully understood, but it is thought to involve the formation of a complex with the target enzyme, which inhibits its activity. The exact nature of this complex and the mechanism of inhibition may vary depending on the specific enzyme being targeted.
Biochemical and Physiological Effects
ESHA has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, and to have anti-inflammatory and antioxidant properties. It has also been shown to have potential as a cancer treatment, as it can induce apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using ESHA in lab experiments is its specificity for certain enzymes, which allows for targeted inhibition of specific biological processes. However, ESHA can be difficult to work with due to its low solubility in water and its tendency to form complexes with other compounds. Additionally, the effects of ESHA may vary depending on the specific enzyme being targeted, which can complicate experimental design.
Future Directions
There are many potential future directions for research on ESHA. One area of interest is the development of more effective methods for synthesizing ESHA, as well as the development of new derivatives with improved properties. Additionally, further investigation is needed to fully understand the mechanism of action of ESHA and its effects on different enzymes and biological processes. Finally, there is potential for the development of ESHA-based therapies for a range of diseases, including cancer and bacterial infections.
Synthesis Methods
ESHA can be synthesized using a variety of methods, including the reaction of ethylsulfonyl chloride with hydroxylamine or the reaction of ethylsulfonate with hydroxylamine followed by oxidation. However, the most commonly used method for synthesizing ESHA is the reaction of ethylsulfonyl chloride with hydroxylamine hydrochloride in the presence of a base such as triethylamine.
Scientific Research Applications
ESHA has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of various enzymes, including urease, lipoxygenase, and histone deacetylase. This inhibition can be used to investigate the role of these enzymes in various biological processes, including cancer, inflammation, and bacterial infections.
properties
IUPAC Name |
(2S)-3-(ethylsulfonylamino)-2-hydroxypropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO5S/c1-2-12(10,11)6-3-4(7)5(8)9/h4,6-7H,2-3H2,1H3,(H,8,9)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFHOTPMVFYHRG-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)NC[C@@H](C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-(ethylsulfonylamino)-2-hydroxypropanoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.